molecular formula C12H10Cl2N2O2 B2439187 2,4-dichloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide CAS No. 2034545-65-6

2,4-dichloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide

Cat. No.: B2439187
CAS No.: 2034545-65-6
M. Wt: 285.12
InChI Key: LQNSIACERNIOFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is a chemical compound with the molecular formula C12H10Cl2N2O2 and a molecular weight of 285.12 g/mol. This compound features a benzamide core substituted with two chlorine atoms at the 2 and 4 positions, and an isoxazole ring attached via a methyl group at the nitrogen atom. The presence of the isoxazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide typically involves the formation of the isoxazole ring followed by its attachment to the benzamide core. One common method for synthesizing isoxazoles involves the cycloaddition reaction of nitrile oxides with alkynes or alkenes . The nitrile oxide can be generated in situ from the corresponding oxime using an oxidizing agent such as chloramine-T or sodium hypochlorite.

For the specific synthesis of this compound, the following steps can be employed:

    Formation of the isoxazole ring: React acetophenone with diethyl oxalate in the presence of methanol and sodium methoxide to form methyl 2,4-dioxo-4-phenylbutanoate.

    Attachment to benzamide core: React the isoxazole intermediate with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Substitution reactions: The chlorine atoms on the benzamide ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and reduction: The isoxazole ring can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution reactions: Use nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Employ oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Use reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Conduct hydrolysis in the presence of hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of oxidized isoxazole derivatives.

    Reduction: Formation of reduced isoxazole derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2,4-dichloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. For example, isoxazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain . The chlorine atoms on the benzamide ring may enhance the compound’s binding affinity to its targets, increasing its potency.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenyl-N-(5-methylisoxazol-3-yl)formamide: Similar structure but with a formamide group instead of a benzamide group.

    (4-Iodo-3-methylisoxazol-5-yl)methanol: Contains an isoxazole ring with different substituents.

    2,4-disubstituted thiazoles: Different heterocyclic ring but similar substitution pattern.

Uniqueness

2,4-dichloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is unique due to the combination of the benzamide core with the isoxazole ring, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity and potential biological activities compared to similar compounds.

Properties

IUPAC Name

2,4-dichloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2/c1-7-8(6-16-18-7)5-15-12(17)10-3-2-9(13)4-11(10)14/h2-4,6H,5H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNSIACERNIOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.